3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-22-13-3-2-11(8-12(13)17)16(21)18-9-14-19-15(20-24-14)10-4-6-23-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHZSSMBSHWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced through a nucleophilic substitution reaction, where a suitable tetrahydropyran derivative reacts with the oxadiazole intermediate.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the fluoro group, potentially leading to the formation of amine or hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine or hydroxy derivatives.
Substitution: Various functionalized benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer properties. In vitro studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines, such as glioblastoma cells. For instance, compounds similar to 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide were screened for cytotoxic efficacy against LN229 glioblastoma cells and showed significant DNA damage leading to cell apoptosis .
Antimicrobial Properties
The oxadiazole ring is also known for its antimicrobial activity. Studies have shown that various oxadiazole derivatives possess antibacterial and antifungal properties. The incorporation of the oxan group in the structure may enhance these effects by improving solubility and bioavailability, making it a candidate for further exploration in antimicrobial drug development .
Anti-Diabetic Potential
Recent investigations into related oxadiazole compounds have revealed their potential as anti-diabetic agents. In vivo studies using genetically modified models such as Drosophila melanogaster indicated that certain derivatives can significantly lower glucose levels, suggesting a mechanism that could be explored for diabetes treatment .
Biological Significance
The biological significance of this compound extends beyond anticancer and antimicrobial activities. The compound may also exhibit:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections.
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
These diverse biological activities make this compound a versatile candidate for pharmaceutical development.
Synthesis and Characterization
The synthesis of this compound involves several steps of organic reactions including the formation of the oxadiazole ring and subsequent functionalization of the benzamide structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a fluorine atom and a methoxy group on a benzamide backbone, linked to an oxadiazole moiety through an oxane ring.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Oxadiazole Ring : This is achieved through the condensation of hydrazides with carboxylic acids.
- Introduction of the Methoxy Group : This can be done via methylation reactions using methyl iodide or dimethyl sulfate.
- Fluorination : The introduction of the fluorine atom can be accomplished through nucleophilic substitution methods.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 3-Fluoro Compound | Moderate | High |
| Control (Antibiotic) | High | High |
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. In vitro studies suggest that it may have potential as an anti-seizure agent based on its interaction with neurotransmitter systems involved in seizure activity .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Modulation of Neurotransmitter Levels : The compound may influence levels of key neurotransmitters such as serotonin and GABA, contributing to its neuroprotective effects .
Case Studies
A notable case study involved the administration of a related oxadiazole derivative in a pentylenetetrazole-induced seizure model in zebrafish. Results indicated that the compound significantly reduced seizure frequency and improved survival rates by modulating neurochemical pathways .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the oxadiazole core via cyclization of a hydrazide derivative with a carboxylic acid under dehydrating conditions (e.g., using POCl₃ or TCT). For example, oxan-4-yl-substituted precursors can be synthesized by reacting tetrahydropyran-4-carboxylic acid with hydroxylamine .
- Step 2: Coupling the oxadiazole intermediate with 3-fluoro-4-methoxybenzoyl chloride via an amide bond formation. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Basic: How is the structural integrity of the compound validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of key groups:
- A singlet at δ 3.8–4.0 ppm (methoxy group).
- Peaks for the oxan-4-yl moiety (e.g., δ 1.6–2.0 ppm for axial protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., C₁₉H₂₁FN₃O₄).
- X-Ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and bond angles, particularly for the oxadiazole ring .
Advanced: How to design structure-activity relationship (SAR) studies for modifying the oxadiazole ring?
Methodological Answer:
- Variable Substituents: Replace the oxan-4-yl group with other heterocycles (e.g., piperidine, isoxazole) to assess impact on target affinity.
- Assay Design: Test derivatives against relevant biological targets (e.g., cancer cell lines or microbial panels) using standardized protocols (e.g., MTT assay for cytotoxicity) .
- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding interactions with receptors (e.g., serotonin or cannabinoid receptors) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Assays: Validate initial findings using alternative methods (e.g., fluorescence polarization alongside ELISA for enzyme inhibition).
- Meta-Analysis: Compare data across studies while accounting for structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) .
Advanced: What experimental approaches elucidate the compound’s binding mechanism with target proteins?
Methodological Answer:
- X-Ray Crystallography: Co-crystallize the compound with purified protein targets (e.g., CB2 receptors) and refine structures using SHELXL .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to quantify affinity.
- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔG, ΔH) to differentiate hydrophobic vs. electrostatic interactions .
Basic: What methods assess purity and stability under storage conditions?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water gradient) to detect impurities (<2% area).
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
- Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values .
Advanced: How to optimize aqueous solubility without compromising bioactivity?
Methodological Answer:
- Salt Formation: React with HCl or sodium acetate to improve ionization.
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the methoxy or benzamide positions .
- Nanoformulation: Encapsulate in PLGA nanoparticles or liposomes to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
